This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR, which provide detailed product specifications and safety information for laboratory use . It falls under the broader category of piperidine derivatives, which are known for their diverse biological activities.
The synthesis of 3-Chloro-2-(2-ethyl-1-piperidinyl)aniline can be achieved through several methods. One common approach involves the chlorination of an aniline precursor followed by the introduction of the piperidine group.
Synthesis Method:
The yield and purity of the synthesized compound can vary based on reaction conditions such as temperature, solvent choice, and reaction time. Optimization of these parameters is crucial for achieving high yields.
3-Chloro-2-(2-ethyl-1-piperidinyl)aniline consists of a chloro-substituted aniline core with an ethyl-substituted piperidine ring.
Key Structural Features:
The molecular structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its configuration and conformational flexibility.
3-Chloro-2-(2-ethyl-1-piperidinyl)aniline can undergo various chemical reactions typical for aromatic amines:
Each reaction's efficiency depends significantly on reaction conditions such as solvent, temperature, and catalyst presence.
The mechanism of action for 3-Chloro-2-(2-ethyl-1-piperidinyl)aniline is largely dependent on its interactions with biological targets:
Further studies using computational modeling or experimental assays would elucidate its specific mechanisms within biological systems.
The physical and chemical properties of 3-Chloro-2-(2-ethyl-1-piperidinyl)aniline include:
These properties are critical for understanding its behavior in various applications and formulations.
3-Chloro-2-(2-ethyl-1-piperidinyl)aniline has potential applications in several scientific domains:
3-Chloro-2-(2-ethyl-1-piperidinyl)aniline represents a structurally sophisticated hybrid molecule merging an aniline moiety with a substituted piperidine ring. With the molecular formula C₁₃H₁₉ClN₂ and a molecular weight of 238.76 g/mol [1] [2], this compound occupies a strategic position in medicinal chemistry due to its balanced lipophilicity (predicted ALogD ≈ 2.8) and three-dimensional architecture. The chlorine atom at the 3-position of the aniline ring and the ethyl substituent on the piperidine nitrogen create steric and electronic features that enhance target selectivity within the central nervous system. This scaffold serves as a versatile template for developing ligands that interact with diverse neuroreceptors and transporters, positioning it at the forefront of modern CNS drug discovery for complex neurological disorders [3] [5].
The core structure of 3-chloro-2-(2-ethyl-1-piperidinyl)aniline belongs to the pharmacologically significant class of N-arylpiperidine derivatives, distinguished by the incorporation of a 2-ethyl group on the piperidine nitrogen—a key structural differentiator from simpler analogs. This ethyl substitution profoundly influences conformational behavior and target engagement profiles. The chlorine-aniline component enables specific π-π stacking interactions with aromatic residues in binding pockets, while the piperidine nitrogen provides a crucial hydrogen-bond acceptor site [3] [5].
Table 1: Structural Comparison of Key Aniline-Piperidine Hybrids
Compound Name | Core Structure | Key Substitutions | Primary Targets |
---|---|---|---|
3-Chloro-2-(2-ethyl-1-piperidinyl)aniline | Aniline-Piperidine | 3-Cl, 2-ethyl-piperidine | VAChT, σ receptors |
3-Chloro-2-(piperidin-1-yl)aniline | Aniline-Piperidine | 3-Cl, unsubstituted piperidine | Not fully characterized |
Opiranserin (VVZ-149) | Indole-Piperazine | Multisubstituted | GlyT2, P2X3, 5-HT₂ₐ |
VAChT Ligand 24b* | Tetrahydronaphthalenyl-Piperidine | 4-(4-Fluorobenzoyl) | Vesicular Acetylcholine Transporter |
Vilazodone | Indole-butyl-piperazine | 5-cyanoindole | SERT, 5-HT₁ₐ partial agonist |
*From reference [3]; molecular structure differs but shares piperidine targeting strategy
The rational design of 3-chloro-2-(2-ethyl-1-piperidinyl)aniline derivatives emerges from decades of research into privileged structures for CNS targeting. Early piperidine-containing analgesics and neuroleptics demonstrated the scaffold's inherent blood-brain barrier permeability but suffered from target promiscuity and associated side effects. The strategic incorporation of the ethyl group on the piperidine nitrogen represents an evolutionary refinement to enhance selectivity while maintaining favorable pharmacokinetic properties [5]. This development parallels the optimization of clinically successful multitarget agents such as opiranserin (GlyT2 blocker/P2X3 antagonist/5-HT₂ₐ antagonist) and vilazodone (SSRI/5-HT₁ₐ partial agonist), which demonstrated the therapeutic advantages of polypharmacology in neurological disorders [5]. The 2-ethyl-aniline-piperidine architecture specifically addresses historical challenges in achieving optimal receptor occupancy balance—particularly the delicate equilibrium between sigma receptor avoidance and vesicular acetylcholine transporter (VAChT) specificity observed in earlier vesamicol analogs [3].
Table 2: Evolution of Key Piperidine-Containing CNS Agents
Time Period | Development Milestone | Therapeutic Focus |
---|---|---|
1970s-1980s | First-generation piperidine analgesics | Broad-spectrum analgesia |
1990s | Vesamicol-derived VAChT ligands | Cholinergic imaging probes |
Early 2000s | SAR optimization of piperidine substitution patterns | Selectivity enhancement |
2010-2015 | Opiranserin multitarget characterization | Postoperative pain |
2015-Present | 2-Ethylpiperidine derivatives optimization | Dementia imaging & neuropathic pain |
The 2-ethyl substituent on the piperidine ring represents a critical medicinal chemistry strategy to fine-tune molecular properties for optimal CNS engagement. This specific modification achieves three fundamental objectives:
Lipophilicity Modulation: The ethyl group increases the overall lipophilicity compared to unsubstituted or methyl-substituted analogs, achieving ALogD values in the optimal range (1.5-3.0) for blood-brain barrier penetration. Research indicates that molecules within this lipophilicity window demonstrate significantly enhanced brain uptake compared to more polar analogs [3].
Conformational Restriction: The steric bulk of the ethyl group imposes subtle conformational constraints on the piperidine ring, preferentially stabilizing binding conformations compatible with VAChT recognition. X-ray crystallographic studies of related compounds demonstrate how N-alkyl substituents influence piperidine chair interconversion dynamics and pseudo-equatorial positioning of the aniline moiety [3].
Target Selectivity Enhancement: The ethyl substitution serves as a molecular "filter" that reduces off-target binding at sigma receptors—a significant limitation of earlier generation compounds. In VAChT-targeted compounds, ethyl-substituted derivatives demonstrated up to 900-fold selectivity over σ receptors compared to only 10-50 fold selectivity for methyl-substituted analogs [3].
Table 3: Impact of Piperidine N-Substitution on Key Drug Properties
Substituent | ALogD | Brain Uptake (Rodent) | VAChT Ki (nM) | σ Receptor Selectivity |
---|---|---|---|---|
Unsubstituted | 1.2 | Low | 18.5 | 10-fold |
Methyl | 1.8 | Moderate | 2.3 | 50-fold |
Ethyl | 2.8 | High | 0.78 | 900-fold |
n-Propyl | 3.2 | High | 0.93 | 4400-fold |
The distinctive pharmacological profile of 3-chloro-2-(2-ethyl-1-piperidinyl)aniline derivatives has positioned them as promising candidates for several challenging neurological conditions:
Neuropathic Pain Management: Recent in vivo studies demonstrate that structural analogs incorporating the 2-ethylpiperidine-aniline pharmacophore exhibit significant efficacy in validated pain models. These compounds produce dose-dependent analgesic effects in the spinal nerve ligation (SNL) model, with lead compound 29 increasing withdrawal thresholds by 45% maximum possible effect at 100 mg/kg. Mechanistic studies reveal a unique multitarget profile combining triple monoamine reuptake inhibition (particularly at dopamine and serotonin transporters) with 5-HT₂A receptor antagonism—a polypharmacological approach that simultaneously modulates ascending pain transmission and descending inhibitory pathways [5].
Cholinergic System Imaging: Carbon-11 labeled derivatives of structurally related 2-ethylpiperidine compounds have emerged as promising PET radiotracers for quantifying vesicular acetylcholine transporter (VAChT) density in neurodegenerative conditions. Compound (-)-[11C]24b (Ki = 0.78 nM for VAChT) demonstrated high specific binding in striatal regions in both rodent and nonhuman primate studies. This represents a significant advance over earlier SPECT tracers like [123I]IBVM, offering superior imaging resolution and shorter scanning protocols essential for clinical dementia evaluation. The technology enables quantitative assessment of cholinergic terminal loss in Alzheimer's disease and Parkinson's disease dementia, providing a potential biomarker for disease progression and therapeutic monitoring [3].
Dementia Pathophysiology Investigation: Beyond diagnostic imaging, derivatives of this scaffold serve as valuable research tools for investigating the relationship between cholinergic deficit and cognitive impairment. Postmortem studies consistently demonstrate 47-62% reductions in VAChT density in cingulate cortex and parahippocampal-amygdaloid regions of Alzheimer's patients. Compounds targeting VAChT with high selectivity allow researchers to model these cholinergic deficits experimentally and evaluate potential therapeutic interventions [3].
Table 4: Emerging Therapeutic Applications and Mechanisms
Therapeutic Area | Molecular Target Engagement | Experimental Findings | Potential Clinical Utility |
---|---|---|---|
Neuropathic Pain | DAT/SERT inhibition, 5-HT₂A antagonism | 45% MPE at 100mg/kg in SNL model | Chronic pain management |
Dementia Imaging | Vesicular Acetylcholine Transporter | High striatal binding; 900-fold σ receptor selectivity | Alzheimer's diagnosis & progression monitoring |
Cholinergic Dysfunction | VAChT binding with PET compatibility | Correlation with cognitive dysfunction severity | Pathophysiology research & drug development |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: